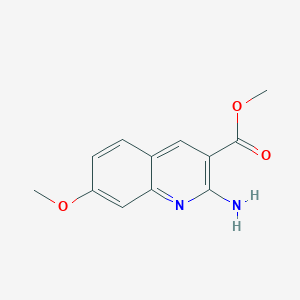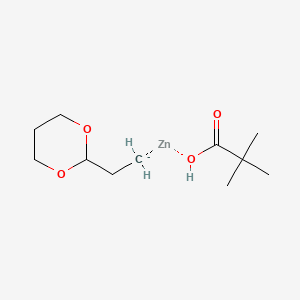
(2-(1,3-Dioxan-2-yl)ethyl)(pivaloyloxy)zinc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(1,3-Dioxan-2-yl)ethyl)(pivaloyloxy)zinc is a chemical compound with the molecular formula C₁₁H₂₀O₄Zn and a molecular weight of 281.68 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a zinc atom coordinated to a pivaloyloxy group and a 1,3-dioxane ring.
準備方法
The synthesis of (2-(1,3-Dioxan-2-yl)ethyl)(pivaloyloxy)zinc involves several steps. The synthetic route typically starts with the preparation of the 1,3-dioxane ring, followed by the introduction of the ethyl group. The final step involves the coordination of the zinc atom with the pivaloyloxy group. The reaction conditions often require an inert atmosphere and low temperatures to ensure the stability of the compound .
化学反応の分析
(2-(1,3-Dioxan-2-yl)ethyl)(pivaloyloxy)zinc undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states of zinc.
Reduction: It can also undergo reduction reactions, often using reducing agents like lithium aluminum hydride.
Substitution: The pivaloyloxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
(2-(1,3-Dioxan-2-yl)ethyl)(pivaloyloxy)zinc has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2-(1,3-Dioxan-2-yl)ethyl)(pivaloyloxy)zinc involves its interaction with various molecular targets. The zinc atom plays a crucial role in coordinating with other molecules, facilitating various chemical reactions. The pivaloyloxy group and the 1,3-dioxane ring also contribute to the compound’s reactivity and stability .
類似化合物との比較
(2-(1,3-Dioxan-2-yl)ethyl)(pivaloyloxy)zinc can be compared with other zinc-containing compounds, such as zinc acetate and zinc chloride. Unlike these simpler compounds, this compound has a more complex structure, which imparts unique reactivity and stability. This makes it particularly useful in specialized research applications .
特性
分子式 |
C11H21O4Zn- |
|---|---|
分子量 |
282.7 g/mol |
IUPAC名 |
2,2-dimethylpropanoic acid;2-ethyl-1,3-dioxane;zinc |
InChI |
InChI=1S/C6H11O2.C5H10O2.Zn/c1-2-6-7-4-3-5-8-6;1-5(2,3)4(6)7;/h6H,1-5H2;1-3H3,(H,6,7);/q-1;; |
InChIキー |
KZFQGUHGRJWQNA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)O.[CH2-]CC1OCCCO1.[Zn] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


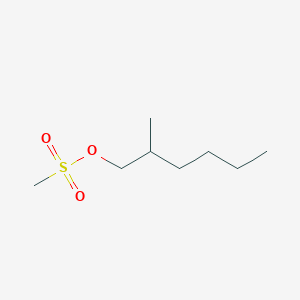
![(2-Phenylbenzo[d]oxazol-4-yl)methanamine](/img/structure/B13659174.png)
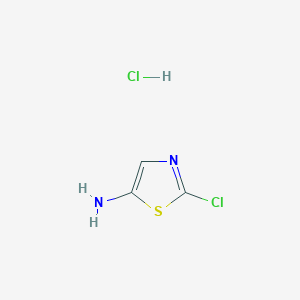
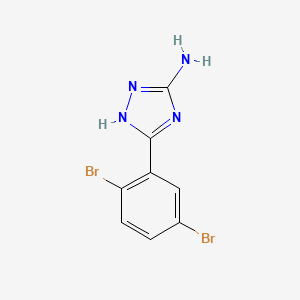
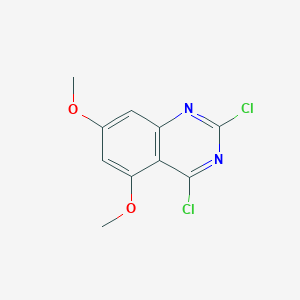
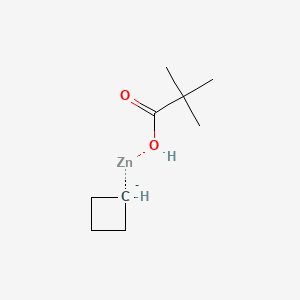
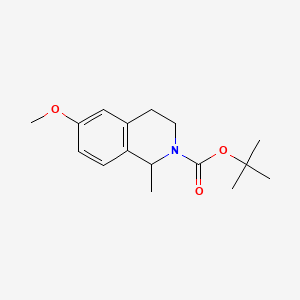
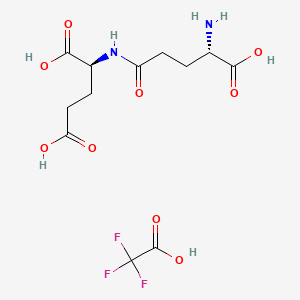

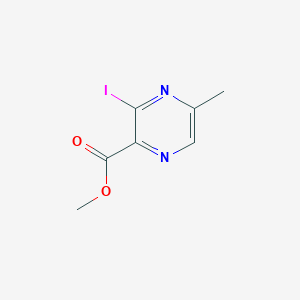

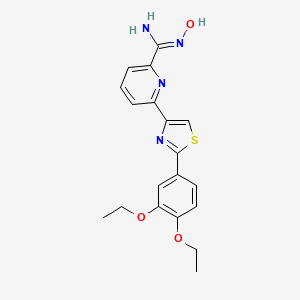
![3-Chloroimidazo[1,2-a]pyridin-5-ol](/img/structure/B13659233.png)
